molecular formula C28H36BrClO7 B12292180 2-Bromobeclometasone Dipropionate

2-Bromobeclometasone Dipropionate

Cat. No.: B12292180
M. Wt: 599.9 g/mol
InChI Key: XPLMMPLHIXHNOX-UHFFFAOYSA-N
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Description

2-Bromobeclometasone Dipropionate is a synthetic steroid compound derived from beclomethasone dipropionate. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is used in various medical applications, particularly in the treatment of inflammatory conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromobeclometasone Dipropionate involves the bromination of beclomethasone dipropionate. The brominated compound is isolated from the mother liquor of the first crystallization of beclomethasone dipropionate. This is typically dissolved in a solvent mixture of hexane and ethyl acetate (8:1 v/v) and eluted to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization and other separation techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromobeclometasone Dipropionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the bromine atom or other functional groups.

    Substitution: The bromine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

2-Bromobeclometasone Dipropionate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical studies.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and conditions.

    Industry: Utilized in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 2-Bromobeclometasone Dipropionate involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of specific genes involved in inflammatory and immune responses. This leads to a reduction in the production of pro-inflammatory cytokines and other mediators, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Beclomethasone Dipropionate: The parent compound from which 2-Bromobeclometasone Dipropionate is derived.

    Dexamethasone: Another potent glucocorticoid with similar anti-inflammatory properties.

    Prednisolone: A widely used corticosteroid for treating various inflammatory conditions.

Uniqueness

This compound is unique due to the presence of the bromine atom, which can influence its pharmacokinetic and pharmacodynamic properties. This modification can enhance its potency and selectivity compared to other similar compounds .

Properties

Molecular Formula

C28H36BrClO7

Molecular Weight

599.9 g/mol

IUPAC Name

[2-(2-bromo-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate

InChI

InChI=1S/C28H36BrClO7/c1-6-23(34)36-14-22(33)28(37-24(35)7-2)15(3)10-18-17-9-8-16-11-20(31)19(29)12-25(16,4)27(17,30)21(32)13-26(18,28)5/h11-12,15,17-18,21,32H,6-10,13-14H2,1-5H3

InChI Key

XPLMMPLHIXHNOX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C(=CC43C)Br)Cl)O)C)C)OC(=O)CC

Origin of Product

United States

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